An In-depth Technical Guide to m-PEG12-acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to m-PEG12-acid for Researchers and Drug Development Professionals
Introduction
m-PEG12-acid, a monodisperse polyethylene glycol (PEG) derivative, is a critical component in modern biopharmaceutical research and development. Its unique properties make it an invaluable tool in the construction of complex biomolecules, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of m-PEG12-acid, including its chemical properties, applications, and detailed experimental protocols.
Core Properties of m-PEG12-acid
m-PEG12-acid is characterized by a methoxy-terminated polyethylene glycol chain of twelve ethylene glycol units, ending in a carboxylic acid functional group. This heterobifunctional structure allows for precise and controlled bioconjugation.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C26H52O14 | --INVALID-LINK-- |
| Molecular Weight | 588.68 g/mol | --INVALID-LINK-- |
| CAS Number | 2135793-73-4 | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
Solubility and Storage
| Solvent | Solubility | Notes | Source |
| Water | Soluble | --INVALID-LINK-- | |
| DMSO | Soluble | Heating and sonication may be required for high concentrations. | --INVALID-LINK-- |
| DMF | Soluble | --INVALID-LINK-- | |
| DCM | Soluble | --INVALID-LINK-- | |
| Storage Conditions | Store at -20°C, protect from moisture. | Stock solutions can be stored at -80°C for up to 6 months. | --INVALID-LINK-- |
Applications in Drug Development
The distinct structural features of m-PEG12-acid make it a versatile tool in drug development, primarily as a linker molecule.
PROTACs
In the development of PROTACs, m-PEG12-acid serves as a flexible linker connecting a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The PEG chain enhances the solubility and cell permeability of the PROTAC molecule, while its length is a critical parameter for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for inducing target protein degradation.[1][2]
Antibody-Drug Conjugates (ADCs)
For ADCs, m-PEG12-acid can be used to attach a cytotoxic payload to an antibody. The hydrophilic nature of the PEG linker can improve the pharmacokinetic profile of the ADC by reducing aggregation and immunogenicity, and potentially increasing its circulation half-life.[3]
Key Experimental Protocols
The primary utility of m-PEG12-acid lies in its ability to form stable amide bonds with primary amines. This is typically achieved by activating the carboxylic acid group.
Activation of m-PEG12-acid and Amide Bond Formation
This protocol describes the activation of the carboxylic acid group of m-PEG12-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand).
Materials:
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m-PEG12-acid
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or sulfo-NHS
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Amine-containing molecule
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
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Desalting column
Procedure:
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Preparation of Reagents:
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Equilibrate m-PEG12-acid, EDC, and NHS to room temperature before opening.
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Prepare a stock solution of m-PEG12-acid in anhydrous DMF or DMSO (e.g., 10 mg/mL).
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Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
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Activation of m-PEG12-acid:
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Dissolve m-PEG12-acid in Activation Buffer.
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Add a 1.5 to 2-fold molar excess of EDC and NHS to the m-PEG12-acid solution.
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Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
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Conjugation to Amine-containing Molecule:
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Dissolve the amine-containing molecule in Coupling Buffer.
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Add the activated m-PEG12-acid (NHS ester) solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the activated PEG linker is often used for protein conjugation.
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching of the Reaction:
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Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
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Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
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Purification:
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Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
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Note: The efficiency of the conjugation reaction can be monitored by techniques such as HPLC, mass spectrometry, or SDS-PAGE for protein conjugations.
Visualizing Workflows and Pathways
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC, utilizing a linker such as m-PEG12-acid, induces the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Bioconjugation
The following diagram outlines the key steps in a typical bioconjugation experiment using m-PEG12-acid.
Caption: Step-by-step workflow for bioconjugation with m-PEG12-acid.
